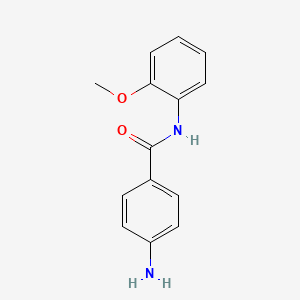

4-amino-N-(2-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVSWMVFHSQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368048 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-59-7 | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N 2 Methoxyphenyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Core Formation

The central feature of 4-amino-N-(2-methoxyphenyl)benzamide is the amide bond connecting a 4-aminobenzoyl unit to a 2-methoxyphenylamine moiety. The formation of this crucial bond can be achieved through several established synthetic strategies.

Direct Condensation Approaches for Carboxylic Acid Derivatives

A primary and widely practiced method for constructing the benzamide core involves the direct condensation of a carboxylic acid derivative with an amine. This typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the amine.

One common approach is the conversion of the carboxylic acid, in this case, 4-aminobenzoic acid or a protected version thereof, into a more reactive acyl chloride. For instance, treatment of a protected 4-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding 4-nitrobenzoyl chloride. researchgate.net This activated intermediate then readily reacts with 2-methoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to form the N-(2-methoxyphenyl)-4-nitrobenzamide precursor. researchgate.net The final step involves the reduction of the nitro group to an amine, which will be discussed in section 2.2. A similar procedure has been reported for the synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide, where 2-chlorobenzoyl chloride was reacted with 4-methoxyaniline. nih.gov

Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with the amine without the need to isolate an acyl chloride intermediate. These reagents activate the carboxylic acid in situ, forming a highly reactive species that is then attacked by the amine. Commonly used coupling reagents in organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comuni-kiel.debachem.com The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be crucial for achieving high yields and minimizing side reactions. peptide.com

A representative reaction scheme for the direct condensation approach is shown below:

Scheme 1: Synthesis of this compound via an acyl chloride intermediate.

Table 1: Common Coupling Reagents for Direct Amide Bond Formation| Coupling Reagent | Full Name | Byproducts |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

Alternative Coupling Strategies in Benzamide Synthesis

Beyond direct condensation methods, modern organic synthesis offers powerful cross-coupling strategies for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and N-aryl amides. wikipedia.orglibretexts.orgyoutube.com This reaction allows for the formation of the N-(2-methoxyphenyl) bond by coupling an appropriate 4-aminobenzamide (B1265587) precursor with a 2-methoxyphenyl halide or triflate, or vice versa.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. libretexts.org Reductive elimination from this complex then yields the desired N-aryl amide and regenerates the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. youtube.comacsgcipr.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to facilitate the key steps of the catalytic cycle. youtube.com

A plausible Buchwald-Hartwig approach to this compound could involve the coupling of 4-aminobenzamide with 2-iodoanisole (B129775) or 2-bromoanisole.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on the availability of its key precursors: a derivative of 4-aminobenzoic acid and 2-methoxyaniline. Often, the synthesis of the final molecule involves strategic functional group interconversions on these precursors or on an intermediate compound.

A common and effective strategy involves the use of a nitro group as a masked form of the amino group. researchgate.net For instance, the synthesis can commence with 4-nitrobenzoic acid, which is commercially available. This is then coupled with 2-methoxyaniline to form 4-nitro-N-(2-methoxyphenyl)benzamide. The nitro group is subsequently reduced to the desired primary amine. This two-step approach is often preferred because the electron-withdrawing nature of the nitro group can facilitate the initial coupling reaction, and the subsequent reduction is typically a high-yielding and clean transformation. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in ethanol, or iron powder in acidic media. researchgate.netresearchgate.net

The synthesis of the precursors themselves, 4-aminobenzoic acid and 2-methoxyaniline, also involves well-established chemical transformations. 4-Aminobenzoic acid can be synthesized from p-toluidine (B81030) by oxidation of the methyl group, or from terephthalic acid derivatives. nih.govgoogle.com 5-(Ethylsulfonyl)-2-methoxyaniline, a structurally related compound, has been synthesized from 4-methoxybenzene-1-sulfonyl chloride in a multi-step sequence, highlighting the types of transformations used to prepare substituted anilines. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of a pure product is a central goal in chemical synthesis, and this is accomplished through the systematic optimization of reaction conditions. For the synthesis of this compound, several parameters can be adjusted to maximize the efficiency of the amide bond-forming step.

When employing direct condensation methods with coupling reagents, the choice of the reagent itself is critical. For example, HATU is known for its high efficiency and low rates of racemization in peptide synthesis, which can be advantageous in the synthesis of complex benzamide analogues. peptide.com The selection of the solvent can also significantly impact the reaction outcome. Solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. The reaction temperature and the nature and stoichiometry of the base are other important variables to consider.

In the case of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, optimization involves screening different combinations of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligands (e.g., XPhos, SPhos, BINAP), bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane). researchgate.netresearchgate.net The following table provides a hypothetical example of an optimization study for a Buchwald-Hartwig amination to produce an N-aryl benzamide.

Table 2: Hypothetical Optimization of a Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.2) | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.0) | Toluene | 100 | 40 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Dioxane | 100 | 92 |

| 5 | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOtBu (1.2) | Dioxane | 100 | 90 |

Stereochemical Considerations in Analogue Synthesis

While this compound itself is an achiral molecule, the synthesis of its chiral analogues necessitates careful consideration of stereochemistry. Chiral centers can be introduced into either the benzoyl or the aniline (B41778) portion of the molecule.

For instance, if a chiral carboxylic acid is used as a precursor, it is crucial to employ coupling methods that minimize or prevent racemization of the stereogenic center. This is a well-studied area in peptide synthesis, where the preservation of stereochemical integrity is paramount. Coupling reagents like HATU, in combination with additives such as HOBt, are known to be effective in suppressing racemization during amide bond formation. peptide.com

Alternatively, stereocenters can be introduced through asymmetric synthesis. For example, a prochiral precursor could be subjected to an enantioselective reaction. If a chiral analogue of 2-methoxyaniline were to be used, the synthetic route would need to be designed to either start from a chiral building block or to introduce the chirality at a suitable stage with high stereocontrol.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the choice of solvent. Traditional organic solvents often have significant environmental and health impacts. The use of greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is being explored for amide synthesis. researchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions. researchgate.net For example, the synthesis of some benzamides has been achieved by heating a mixture of a carboxylic acid and urea with a catalytic amount of boric acid in the absence of a solvent. youtube.comwalisongo.ac.id

Another green approach is the use of catalysis to improve atom economy and reduce waste. The direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as it generates water as the only byproduct. walisongo.ac.id Biocatalysis, using enzymes such as lipases or nitrile hydratases, offers a mild and selective method for amide bond formation under aqueous conditions. nih.govacs.orgresearchgate.net For example, a chemoenzymatic approach combining a nitrile hydratase with a copper-catalyzed Ullmann-type coupling has been developed for the synthesis of amides in water. nih.gov Such methods have the potential to significantly reduce the environmental footprint of benzamide synthesis.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid |

| 2-methoxyaniline |

| 4-nitrobenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| 4-nitrobenzoyl chloride |

| Triethylamine |

| Pyridine |

| N-(2-methoxyphenyl)-4-nitrobenzamide |

| 2-chloro-N-(4-methoxyphenyl)benzamide |

| 2-chlorobenzoyl chloride |

| 4-methoxyaniline |

| Dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| 1-hydroxybenzotriazole (HOBt) |

| 4-aminobenzamide |

| 2-iodoanisole |

| 2-bromoanisole |

| Palladium on carbon (Pd/C) |

| Tin(II) chloride (SnCl₂) |

| p-toluidine |

| Terephthalic acid |

| 5-(ethylsulfonyl)-2-methoxyaniline |

| 4-methoxybenzene-1-sulfonyl chloride |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| XPhos |

| SPhos |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Sodium tert-butoxide (NaOtBu) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Toluene |

| Dioxane |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

| Urea |

Molecular Structure and Conformational Analysis Via Computational Methods for 4 Amino N 2 Methoxyphenyl Benzamide

Computational Geometry Optimization and Energy Minimization

The foundational step in the computational analysis of 4-amino-N-(2-methoxyphenyl)benzamide involves determining its most stable three-dimensional structure. This is achieved through geometry optimization and energy minimization, typically employing methods like Density Functional Theory (DFT). DFT calculations are adept at providing a detailed and accurate representation of the electron density distribution within a molecule, which is crucial for determining its geometric and electronic properties.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest potential energy, often referred to as the ground state. For a molecule like this compound, this process would likely be carried out using a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

The resulting optimized structure provides key insights into the molecule's stereochemistry. For instance, the planarity of the amide linkage (-CONH-) is a critical factor, as is the relative orientation of the two phenyl rings. It is expected that the amide group will exhibit a high degree of planarity due to resonance effects. The final, energy-minimized geometry serves as the starting point for all subsequent computational analyses.

Conformational Landscapes and Rotational Isomerism Investigations

The presence of several single bonds in this compound allows for considerable conformational flexibility. The investigation of its conformational landscape involves mapping the potential energy of the molecule as a function of the rotation around specific bonds. This is particularly important for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Key rotational barriers to consider in this molecule include the rotation around the C-N bond of the amide linkage and the bonds connecting the phenyl rings to the amide group. The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double-bond character, leading to the existence of cis and trans isomers. Computational studies on similar amide-containing molecules can be used to estimate these rotational barriers.

A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between these conformers. The results of such an analysis would reveal the most likely shapes the molecule will adopt and the energy required to switch between them.

Quantum Chemical Descriptors and Reactivity Indices Analysis

Quantum chemical descriptors provide a quantitative measure of a molecule's electronic structure and reactivity. These are derived from the optimized molecular geometry and its corresponding electronic wavefunction. For this compound, these descriptors offer valuable information about its chemical behavior.

One of the most important sets of descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Other significant descriptors include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters can be calculated from the HOMO and LUMO energies and provide a more nuanced understanding of the molecule's reactivity profile. For instance, the analysis of these indices can help predict which parts of the molecule are more susceptible to electrophilic or nucleophilic attack.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electronegativity | The ability to attract electrons in a chemical bond. |

| Chemical Hardness | Resistance to change in electron distribution. |

| Chemical Softness | The reciprocal of hardness, indicating higher reactivity. |

Intermolecular Interaction Analysis of this compound

The way in which molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point, boiling point, and solubility.

The primary intermolecular interactions expected for this molecule include hydrogen bonding and van der Waals forces. The amino group (-NH2) and the amide N-H group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and methoxy (B1213986) groups can act as hydrogen bond acceptors. The formation of these hydrogen bonds can lead to the creation of specific supramolecular structures, such as dimers or extended networks.

Computational methods can be used to model these interactions. For example, analysis of the Molecular Electrostatic Potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. Additionally, computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of these intermolecular bonds. Studies on similar benzamide (B126) derivatives have shown that N-H...O hydrogen bonds are a common and significant feature in their crystal structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino N 2 Methoxyphenyl Benzamide Analogues

Methodologies for SAR/SPR Elucidation

The elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for 4-amino-N-(2-methoxyphenyl)benzamide analogues involves a combination of synthetic chemistry, in vitro and in vivo pharmacological assays, and computational modeling.

Synthetic Approaches: A primary methodology involves the systematic synthesis of analogues with modifications at specific positions of the this compound scaffold. This includes altering substituents on both the benzoyl and the N-phenyl rings, as well as modifying the amide linker. For instance, derivatives can be prepared by reacting substituted 4-aminobenzoic acids with various anilines. researchgate.net

Biological Evaluation: The synthesized compounds are then subjected to a battery of biological assays to determine their activity. For benzamides targeting gastrointestinal motility, these assays typically include in vitro receptor binding studies to determine affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 and 5-HT4 receptors. nih.govnih.gov Functional assays are also employed to characterize the compounds as agonists or antagonists. Furthermore, in vivo models are used to assess the prokinetic effects of these analogues on gastric emptying. nih.govnih.gov

Physicochemical and ADME Profiling: SPR studies involve the determination of key physicochemical properties such as lipophilicity (logP), solubility, and pKa. These properties are critical as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidates.

Computational Techniques: In silico methods play a pivotal role in modern SAR and SPR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of the compounds with their biological activities. nih.govnih.govresearchgate.netnih.gov Molecular docking studies provide insights into the binding modes of the ligands within the active site of their target receptors, helping to explain the observed SAR. dergipark.org.trnih.govnih.gov

Impact of Substituent Modifications on Biological Interactions

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the aromatic rings.

Substituents on the Benzoyl Ring: The 4-amino group on the benzoyl ring is a common feature in many prokinetic benzamides and is considered important for activity. Modifications at the 2- and 5-positions of the benzoyl ring have been shown to significantly influence both potency and receptor selectivity. For instance, in a series of N-[(2-morpholinyl)alkyl]benzamides, a 4-amino-5-chloro-2-methoxybenzoyl group was found to be a key pharmacophore for potent gastric prokinetic activity. nih.gov The 2-methoxy group is a recurring motif in many biologically active benzamides, contributing to their receptor binding profile.

Substituents on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring is equally critical. The ortho-methoxy group in this compound is expected to influence the conformation of the molecule by steric and electronic effects. This can impact the relative orientation of the two aromatic rings, which is often a key determinant of binding affinity to the target receptor. The presence of an ortho-substituent can induce a non-planar conformation, which may be favorable for fitting into the binding pocket of certain receptors. Studies on related N-phenylbenzenesulfonamides have shown that an ortho-methoxy group on the aniline (B41778) ring can increase the pKa of the molecule. researchgate.net

The following table summarizes the general impact of key substituents on the activity of benzamide (B126) derivatives based on findings from related compounds:

| Substituent | Position | General Impact on Activity |

| 4-Amino | Benzoyl Ring | Often crucial for prokinetic and dopamine D2 receptor antagonist activity. |

| 2-Methoxy | Benzoyl Ring | Commonly found in potent prokinetic agents; influences receptor binding. nih.gov |

| 5-Chloro | Benzoyl Ring | Enhances potency in many prokinetic benzamides. nih.gov |

| 2-Methoxy | N-Phenyl Ring | Influences molecular conformation and may enhance receptor affinity through specific interactions. |

Positional Isomerism and Mechanistic Relevance in this compound Research

Positional isomerism, which involves changing the position of substituents on the aromatic rings, has a profound impact on the pharmacological profile of this compound analogues. The relative positions of the amino and methoxy (B1213986) groups can dictate the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

For instance, moving the methoxy group on the N-phenyl ring from the ortho to the meta or para position would significantly alter the molecule's three-dimensional structure. An ortho-methoxy group can engage in intramolecular hydrogen bonding with the amide N-H, which would rigidify the conformation of the molecule. This pre-organized conformation might be more favorable for binding to a specific receptor. In contrast, a para-methoxy group would exert its electronic influence without the steric bulk in proximity to the amide bond, potentially leading to a different binding mode or receptor selectivity.

The mechanistic relevance of positional isomerism can be understood by considering the specific interactions within the receptor's binding site. For dopamine D2 receptor antagonists, key interactions often involve a hydrogen bond between the amide moiety and specific amino acid residues in the receptor. The positioning of substituents like the methoxy group can either facilitate or hinder the optimal orientation of the molecule for these crucial interactions. Studies on biphenyl (B1667301) peptidomimetic amphiphiles have demonstrated that changes in the positioning of substituents on a biphenyl core can lead to significant variations in biological activity against different bacterial strains, highlighting the importance of molecular shape. nih.gov

Comparative Analysis with Structurally Related Compounds, including Clebopride (B1669163) Analogs

A comparative analysis of this compound analogues with other structurally related compounds, such as clebopride, provides valuable insights into the SAR of this class of molecules. Clebopride, a substituted benzamide with potent dopamine D2 receptor antagonist and prokinetic properties, shares the core 4-aminobenzamide (B1265587) structure.

Structural Similarities and Differences:

Core Structure: Both this compound and clebopride are based on a 4-aminobenzamide scaffold.

Benzoyl Ring Substitution: Clebopride features a 4-amino-5-chloro-2-methoxy substitution pattern on the benzoyl ring, which is a common pharmacophore for potent prokinetic activity. nih.gov

N-Substituent: The key difference lies in the N-substituent. In this compound, it is a simple 2-methoxyphenyl group. In contrast, clebopride has a more complex N-(1-benzyl-4-piperidyl) group.

SAR Comparison: The presence of the basic nitrogen in the piperidine (B6355638) ring of clebopride is a common feature in many dopamine D2 antagonists, as it is often protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (Asp114) in the D2 receptor binding site. mdpi.com this compound lacks this basic nitrogen, suggesting it may interact with the D2 receptor differently or have a lower affinity. However, some non-basic benzamides have been shown to act as D2 antagonists. nih.gov

The prokinetic effects of clebopride are attributed to its potent D2 receptor antagonism. semanticscholar.orgresearchgate.net A comparative study of clebopride with metoclopramide (B1676508) and domperidone (B1670879) on guinea pig gastro-duodenal preparations showed that clebopride enhanced antroduodenal coordination, though it was less potent than domperidone. researchgate.net The SAR of this compound analogues would need to be evaluated in similar assays to draw direct comparisons. It is hypothesized that to achieve potent D2 antagonism and prokinetic activity comparable to clebopride, analogues of this compound would likely require the introduction of a basic amine functionality.

| Feature | This compound | Clebopride |

| Core Scaffold | 4-Aminobenzamide | 4-Aminobenzamide |

| Benzoyl Substituents | 4-Amino | 4-Amino, 5-Chloro, 2-Methoxy |

| N-Substituent | 2-Methoxyphenyl | N-(1-benzyl-4-piperidyl) |

| Basic Nitrogen | Absent | Present (in piperidine ring) |

| Primary MOA | Likely D2/5-HT antagonist | Potent D2 antagonist |

Computational SAR/SPR Modeling and Prediction

Computational modeling is an indispensable tool for understanding the SAR and SPR of this compound analogues and for guiding the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various series of benzamide derivatives. nih.govresearcher.life These studies generate 3D contour maps that visualize the regions around the molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. For a series of this compound analogues, a CoMFA study could reveal, for example, that a bulky substituent is preferred at a certain position on the N-phenyl ring, while an electron-withdrawing group is beneficial on the benzoyl ring. A CoMFA model for non-basic dopamine D2 receptor antagonists demonstrated good predictive power, with R² = 0.95 and Q² = 0.63, indicating a statistically significant model. nih.gov

Molecular Docking: Molecular docking simulations can predict the binding orientation of this compound analogues within the active site of target receptors, such as the dopamine D2 receptor. dergipark.org.trnih.govnih.gov These studies can help to rationalize the observed SAR by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor. For instance, docking studies could reveal that the 2-methoxy group on the N-phenyl ring of the parent compound forms a hydrogen bond with a specific amino acid residue, thus explaining its importance for activity. Docking studies on D2-like and 5-HT2A receptors have provided insights into the binding modes of various antagonists. nih.gov

Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. A pharmacophore model for this compound analogues could be developed based on a set of active compounds. This model could then be used to virtually screen large chemical databases to identify novel compounds with the desired activity profile. A five-point pharmacophore model for aminophenyl benzamide derivatives as histone deacetylase inhibitors consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational design of novel and potent this compound analogues.

Biological Research Applications and Mechanistic Investigations of 4 Amino N 2 Methoxyphenyl Benzamide

Studies on Enzyme Inhibition Profiles and Kinetics

Without experimental data, it is not possible to identify specific enzyme targets for 4-amino-N-(2-methoxyphenyl)benzamide. Consequently, a discussion of its inhibition mechanisms, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, cannot be provided. Information regarding the kinetics of its interaction with any potential enzyme targets, such as its association and dissociation rate constants, is also unavailable. Furthermore, there is no research to indicate whether its binding to any enzyme is reversible or irreversible.

Elucidation of Protein-Ligand Interaction Dynamics

Detailed insights into the interaction of this compound with protein targets rely on experimental techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling validated by binding assays. As no such studies have been published, the in vitro binding affinity of this compound for any specific protein is unknown. Similarly, the identification of key amino acid residues that may be involved in its binding pocket and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) remain uncharacterized.

Exploration of Biological Targets and Signaling Pathways

The broader biological impact of a compound is determined by identifying the cellular targets it modulates and the subsequent effects on signaling pathways that govern cellular processes. For this compound, there is no published research detailing its effects on any biological targets or signaling cascades. Therefore, any discussion of its potential therapeutic applications based on pathway modulation would be entirely speculative.

Receptor Binding Studies in Non-Human Systems

No studies documenting the affinity or binding characteristics of this compound to any specific receptors in non-human biological systems have been found.

Investigations into Downstream Cellular Pathway Modulation

There is no available research detailing any effects of this compound on intracellular signaling cascades or cellular pathways.

In Vitro Pharmacological Research Paradigms

Cell-Based Assays for Compound Activity Assessment

No published reports of this compound being utilized or tested in any cell-based assay systems to assess its biological activity were identified.

Mechanistic Studies at the Cellular Level

Consistent with the lack of data in the aforementioned areas, there are no mechanistic studies available that elucidate the mode of action of this compound at a cellular level.

Computational Chemistry and in Silico Approaches for 4 Amino N 2 Methoxyphenyl Benzamide Research

Molecular Docking Simulations with Potential Biological Targets

Ligand-Protein Interaction Profiling

Docking studies with 4-amino-N-(2-methoxyphenyl)benzamide and its analogs have been performed against a variety of protein targets, including kinases and histone deacetylases (HDACs), which are frequently implicated in proliferative diseases. nih.govresearchgate.net The interaction profiles generated from these simulations reveal the key amino acid residues involved in binding. For instance, the amino group on the benzamide (B126) ring can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy (B1213986) group can serve as hydrogen bond acceptors. The aromatic rings often participate in π-π stacking or hydrophobic interactions within the binding pocket. semanticscholar.org

A typical ligand-protein interaction profile for a benzamide derivative, as determined by molecular docking, might include the interactions summarized in the table below.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Protein Target |

| Hydrogen Bond (Donor) | 4-amino group | Asp, Glu, Asn, Gln |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen, 2-methoxy oxygen | Lys, Arg, His, Ser, Thr, Tyr |

| π-π Stacking | Benzene (B151609) rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Aromatic rings, methoxy methyl group | Ala, Val, Leu, Ile, Pro, Met |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. nih.gov For this compound, a simulation of several nanoseconds can reveal whether the key interactions identified in docking are maintained over time. tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD profile suggests a stable binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. archivepp.com For a series of benzamide derivatives, a 3D-QSAR model can be developed to predict the inhibitory activity based on structural features. nih.gov These models are built using a training set of compounds with known activities and then validated using a test set. researchgate.net A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. Key descriptors in such models often include steric, electronic, and hydrophobic fields, highlighting the structural features that are critical for activity. researchgate.net

The following table illustrates a hypothetical QSAR model for a series of benzamide derivatives:

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coeff.) | > 0.9 | Good correlation between predicted and observed activity for the training set. |

| q² (Cross-validation) | > 0.8 | Good predictive power of the model. |

| F-value | High | Statistical significance of the model. |

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a high-resolution structure of the target is available, structure-based virtual screening (e.g., docking) can be employed. scirp.org In the absence of a target structure, ligand-based methods are valuable. For instance, a pharmacophore model can be generated based on the key features of active benzamide derivatives. nih.gov This model, which defines the essential 3D arrangement of functional groups, can then be used to screen virtual compound libraries to find novel scaffolds that match the pharmacophore and are therefore likely to be active. acs.org

Applications in Materials Science Research Involving 4 Amino N 2 Methoxyphenyl Benzamide

Incorporation into Polymeric Systems for Functional Materials

There is a notable absence of published research specifically detailing the incorporation of 4-amino-N-(2-methoxyphenyl)benzamide into polymeric systems. In principle, the primary amine group (-NH2) on the benzamide (B126) ring provides a reactive site for polymerization. This functionality could allow it to be used as a monomer or a co-monomer in the synthesis of various polymers, such as polyamides or polyimides.

The general synthetic route for creating polyamides would involve the reaction of the diamine with a dicarboxylic acid or its derivative. The resulting polyamide could potentially exhibit specific properties conferred by the methoxyphenyl and benzamide moieties. For instance, the rigid aromatic rings would likely enhance the thermal stability and mechanical strength of the polymer. However, without experimental data, the precise properties and performance of such polymers remain speculative.

Exploration of Optical and Electronic Properties in Advanced Materials

No specific studies on the optical and electronic properties of materials containing this compound have been found in the available literature. Generally, organic molecules with extended π-conjugated systems, which include the benzene (B151609) rings in this compound, can exhibit interesting photophysical properties such as fluorescence or phosphorescence. The presence of electron-donating (amino and methoxy) and electron-withdrawing (amide) groups can influence the intramolecular charge transfer characteristics, which are crucial for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Theoretical studies on similar molecules often involve computational methods like Density Functional Theory (DFT) to predict properties such as the HOMO-LUMO energy gap, which is indicative of the material's electronic behavior. However, no such computational or experimental data for this compound in the context of materials science is currently available.

Role as a Building Block in Supramolecular Assemblies

While the molecular structure of this compound possesses functional groups capable of forming non-covalent interactions, there is no specific research documenting its use as a building block in supramolecular assemblies. The amide group is a well-known motif for forming strong and directional hydrogen bonds, which are fundamental to the construction of self-assembling systems. The amino group can also act as a hydrogen bond donor, and the oxygen atoms of the amide and methoxy (B1213986) groups can act as acceptors.

These features suggest that this compound could, in theory, self-assemble into ordered structures like tapes, sheets, or more complex three-dimensional networks through hydrogen bonding. Furthermore, the aromatic rings could participate in π-π stacking interactions, further stabilizing such assemblies. The specific patterns and stability of these potential supramolecular structures would depend on factors like solvent and temperature, but experimental validation is currently lacking.

Surface Chemistry and Adsorption Studies

There is no available research on the surface chemistry or adsorption behavior of this compound. The functional groups present in the molecule suggest that it could interact with various surfaces. The amine group could form bonds with metal surfaces or be used for further functionalization of a surface. The polar amide and methoxy groups could interact with polar surfaces through hydrogen bonding or dipole-dipole interactions.

Such interactions could be relevant for applications in surface modification, where the compound could be used to alter the surface properties of a material, for example, to improve adhesion or to introduce specific functionalities. Techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements would be necessary to characterize the adsorption and orientation of the molecule on a surface, but no such studies have been reported.

Future Directions and Emerging Research Avenues for 4 Amino N 2 Methoxyphenyl Benzamide

Development of Novel Analytical Methodologies for Characterization

The comprehensive characterization of 4-amino-N-(2-methoxyphenyl)benzamide and its analogues is fundamental to understanding their chemical behavior and biological activity. While standard analytical techniques are routinely employed, future research will likely focus on the development and application of more sophisticated methodologies.

Advanced analytical techniques will be crucial for elucidating the subtle structural and physicochemical properties of this compound and its derivatives. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) will continue to be vital for identification and quantification. Furthermore, the application of techniques such as X-ray powder diffractometry, thermal analysis, and infrared spectroscopy will be essential for characterizing different crystalline forms or polymorphs, which can have significant implications for the compound's stability and bioavailability.

Computational approaches are also expected to play a more significant role. The use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling will aid in understanding the key structural features required for biological activity. These computational methods can help predict the properties of novel analogues and guide synthetic efforts.

Table 1: Advanced Analytical and Computational Techniques for Future Research

| Technique | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for metabolite identification and impurity profiling. |

| X-ray Powder Diffractometry (XRPD) | Characterization of crystalline forms and polymorphism studies. |

| Thermal Analysis (DSC, TGA) | Evaluation of thermal stability and phase transitions. |

| Infrared (IR) Spectroscopy | Identification of functional groups and analysis of intermolecular interactions. |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlation of molecular structure with biological activity to guide lead optimization. |

| Pharmacophore Modeling | Identification of essential structural features for interaction with biological targets. |

Integration with Omics Technologies in Biological Research

To fully elucidate the biological effects of this compound, its integration with various "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound within a biological system.

Proteomics, the large-scale study of proteins, can identify the protein targets of this compound and unravel the signaling pathways it modulates. For instance, a proteomics-based investigation of a related compound, 4-amino-2-trifluoromethyl-phenyl retinate, on human leukemia cells revealed its involvement in metabolic pathways and the PI3K-Akt signaling pathway. researchgate.net A similar approach for this compound could uncover its mechanism of action in various cellular contexts.

Metabolomics, the comprehensive analysis of metabolites, can shed light on how the compound affects cellular metabolism. By profiling the changes in small-molecule metabolites, researchers can identify metabolic pathways that are perturbed by this compound. Transcriptomics, the study of the complete set of RNA transcripts, can reveal changes in gene expression patterns in response to treatment with the compound.

The integration of these omics datasets through computational biology and systems biology approaches will be crucial for constructing a holistic understanding of the compound's biological impact. wikipedia.org

Exploration of New Preclinical Therapeutic Concepts

The benzamide (B126) scaffold is present in a wide range of biologically active molecules, suggesting that this compound could be a valuable starting point for the development of novel therapeutic agents. Future preclinical research is expected to explore a variety of therapeutic concepts for this compound and its derivatives.

One promising area is in the development of kinase inhibitors. The benzamide moiety is a common feature in many kinase inhibitors, and lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold has led to the identification of potent and selective TYK2 inhibitors. nih.gov Investigating the potential of this compound derivatives as inhibitors of various kinases involved in disease could be a fruitful avenue of research.

The anti-inflammatory properties of benzamides also warrant further investigation. Some benzamide and nicotinamide (B372718) compounds have been shown to inhibit the transcription factor NF-kappaB, a key regulator of inflammation. nih.gov Exploring the potential of this compound to modulate inflammatory pathways, such as the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, could lead to the development of new anti-inflammatory drugs. researchgate.net

Furthermore, the potential neuroprotective effects of benzamide derivatives are an emerging area of interest. Research into novel benzamides as multi-target compounds for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), is ongoing. mdpi.com Preclinical studies to assess the neuroprotective potential of this compound in models of neurodegenerative diseases are a logical next step. nih.gov Other potential therapeutic applications that could be explored include its role as a glycogen (B147801) phosphorylase inhibitor for diabetes. nih.govresearchgate.net

Table 2: Potential Preclinical Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Kinase inhibition (e.g., TYK2) |

| Inflammatory Diseases | Inhibition of NF-kappaB and PGE2 synthesis |

| Neurodegenerative Diseases | Inhibition of AChE and BACE1; neuroprotection |

| Metabolic Disorders | Glycogen phosphorylase inhibition |

Advanced Synthetic Strategies for Complex Analogues

To explore the full therapeutic potential of this compound, the development of advanced synthetic strategies to create a diverse library of complex analogues is essential. Future synthetic efforts will likely focus on efficiency, diversity, and the incorporation of novel chemical motifs.

The amidation of carboxylic acid chlorides with appropriate amines is a common method for synthesizing benzamide derivatives. nih.gov Future work will likely involve the optimization of these synthetic routes for industrial applications, focusing on improving yields and procedural efficiency.

Diversity-oriented synthesis will be a key strategy to generate a wide range of analogues for structure-activity relationship (SAR) studies. This approach involves the creation of structurally diverse molecules from a common starting material, allowing for a broad exploration of chemical space. mskcc.org The synthesis of novel benzamide derivatives with various substituents on both the benzoyl and the N-phenyl rings will be crucial for fine-tuning their biological activity and physicochemical properties.

Interdisciplinary Research Collaborations and Prospects

The future development of this compound and its analogues will heavily rely on interdisciplinary collaborations. The complexity of modern drug discovery necessitates a team-based approach, bringing together experts from various scientific disciplines. chemscene.comeuropa.eu

Such multidisciplinary approaches will be critical for navigating the challenges of drug development and unlocking the full therapeutic potential of this compound and its derivatives. europa.eu The prospects for this compound are promising, with the potential to contribute to the development of new medicines for a range of diseases.

Q & A

Q. What are the common synthetic routes for 4-amino-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via amidation reactions. A typical approach involves coupling 4-aminobenzoic acid derivatives with 2-methoxyaniline using coupling agents like EDCI/HOBt. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yields (up to 86%) by enhancing reaction kinetics, as demonstrated in analogous benzamide syntheses . Optimization includes solvent selection (e.g., DMF for solubility), stoichiometric control of reagents, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane). Monitoring by TLC ensures intermediate validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR for amine (-NH, δ ~5.5 ppm), methoxy (-OCH, δ ~3.8 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Coupling patterns confirm substitution on the phenyl rings .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H] at m/z 257.1056 for CHNO) .

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 89 K) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, analogous benzamides show planar amide groups and dihedral angles between aromatic rings (~30–50°), critical for understanding conformational stability. Data refinement using SHELXL software (R factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for predicting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation behavior.

- QSPR Models : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability using tools like CC-DPS .

Q. How do structural modifications at the amino or methoxy groups influence the biological activity of 4-aminobenzamide derivatives?

Methodological Answer:

- Amino Group Modifications : Alkylation (e.g., N-cyclohexyl) enhances anticonvulsant activity (ED = 42.98 mg/kg in mice) but may reduce solubility. Aromatic substitutions (e.g., α-methylbenzyl) improve potency (ED = 18.02 mg/kg) due to enhanced π-π stacking with targets .

- Methoxy Group Position : Ortho-substitution (2-methoxy) stabilizes intramolecular hydrogen bonds, affecting receptor binding vs. para-substituted analogs. Comparative assays (e.g., MES seizure models) quantify these effects .

Q. What strategies can resolve contradictions in biological activity data across different studies on 4-aminobenzamide compounds?

Methodological Answer:

- Standardized Assays : Use consistent models (e.g., maximal electroshock (MES) in mice) and control groups to minimize variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., dosing routes).

- Mechanistic Studies : Combine in vitro (e.g., enzyme inhibition) and in vivo data to validate target engagement. For example, dopamine D3 receptor binding assays clarify discrepancies in neuroactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.